2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

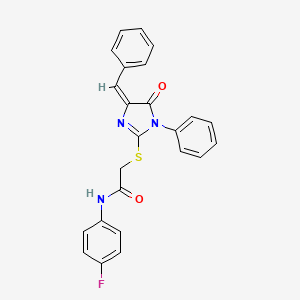

The compound “2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine” seems to be a derivative of adamantane, a type of diamondoid. Adamantane derivatives are known for their potential biological activities . One such derivative is “2-(adamantan-1-yloxy)acetic acid” which has a molecular weight of 210.27 .

Synthesis Analysis

Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media . Another synthesis method involves the use of N-[(adamantan-1-yl)alkyl]-acetamides as a starting material .

Molecular Structure Analysis

The molecular structure of adamantane derivatives can be determined by NMR spectroscopy, mass spectrometry, and X-ray analysis .

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions. For instance, 2-(adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles and 2-(adamantan-1-yl)-5-aryltetrazoles have been synthesized .

科学的研究の応用

Structural and Theoretical Investigations

Adamantane derivatives, including those structurally related to 2-(adamantan-1-yloxy)-1,1-dimethyl-ethylamine, have been the subject of theoretical investigations to understand their structural characteristics and potential applications. For instance, a study combined X-ray, DFT, QTAIM analysis, and molecular docking to explore the structural dynamics of two adamantane derivatives, highlighting their potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1), which is significant for its role in steroid metabolism and its implications in diseases such as diabetes and obesity (Al-Wahaibi et al., 2018).

Antiviral Properties

The introduction of hydroxyl groups into the adamantane framework has been shown to enhance antiviral activity and reduce toxicity. Studies on adamantane hydroxy derivatives revealed broadened antiviral activities against viruses like herpes and influenza, suggesting a promising avenue for developing new antiviral agents (Klimochkin et al., 2004).

Synthesis and Drug Design

Adamantyl-based compounds are crucial in drug design for neurological conditions, type-2 diabetes, and their antiviral abilities. Research into the synthesis of these compounds, such as 2-oxopropyl benzoate derivatives, reveals their potential in developing treatments for these conditions while also highlighting their strong antioxidant and anti-inflammatory activities, which could lead to new therapeutic applications (Kumar et al., 2015).

Molecular Docking and Spectroscopy

Molecular docking studies of adamantane derivatives have identified potential chemotherapeutic agents, such as 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, for their interaction with cortisone reductase 11β-Hydroxysteroid dehydrogenase type 1 (11-β-HSD1). These studies, complemented by spectroscopic analysis, offer insights into the structural stabilities and interaction energies of these compounds, potentially guiding the development of new drugs (Al-Wahaibi et al., 2019).

作用機序

Target of Action

It is known that similar adamantane derivatives, such as amantadine and rimantadine, primarily target the m2 protein channel of influenza a viruses .

Mode of Action

It can be inferred from related adamantane derivatives that the compound may interact with its targets by blocking certain protein channels, similar to how amantadine and rimantadine block the m2 protein channel of influenza a viruses .

Biochemical Pathways

Based on the known action of similar adamantane derivatives, it can be inferred that the compound may interfere with the viral replication process of influenza a viruses by blocking the m2 protein channel .

Result of Action

It is known that similar adamantane derivatives exhibit antiviral activity, particularly against influenza a viruses .

Safety and Hazards

将来の方向性

特性

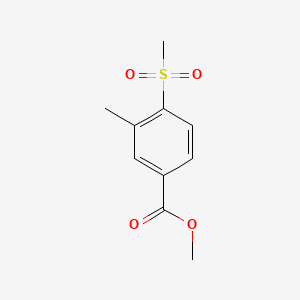

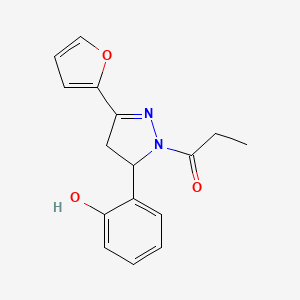

IUPAC Name |

1-(1-adamantyloxy)-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO/c1-13(2,15)9-16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,3-9,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJVYUABPMAAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC12CC3CC(C1)CC(C3)C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2475272.png)

![tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate](/img/structure/B2475273.png)

![[2-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2475280.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475281.png)

![N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide](/img/structure/B2475282.png)

![(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2475290.png)